molecular formula C31H29N5O2 B11324106 (2-methoxyphenyl){4-[7-(2-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}methanone

(2-methoxyphenyl){4-[7-(2-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}methanone

Cat. No.: B11324106
M. Wt: 503.6 g/mol
InChI Key: BQBRNBKHHYNEIH-UHFFFAOYSA-N
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Description

1-(2-METHOXYBENZOYL)-4-[7-(2-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE is a complex organic compound with a unique structure that combines a piperazine ring with a pyrrolopyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-METHOXYBENZOYL)-4-[7-(2-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrrolopyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Attachment of the Piperazine Ring: This step involves the nucleophilic substitution of a halogenated pyrrolopyrimidine with piperazine.

    Introduction of the Methoxybenzoyl Group: This is typically done through an acylation reaction using 2-methoxybenzoyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-METHOXYBENZOYL)-4-[7-(2-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

1-(2-METHOXYBENZOYL)-4-[7-(2-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE has several scientific research applications:

    Medicinal Chemistry: This compound may be explored for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Research: It can be used as a tool compound to study various biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 1-(2-METHOXYBENZOYL)-4-[7-(2-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(2-METHOXYBENZOYL)-4-[7-(2-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE: shares structural similarities with other piperazine and pyrrolopyrimidine derivatives.

    Other Piperazine Derivatives: Compounds like 1-benzylpiperazine (BZP) and 1-(3-chlorophenyl)piperazine (mCPP) are similar in structure but differ in their functional groups and biological activities.

    Other Pyrrolopyrimidine Derivatives: Compounds such as 4-amino-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine are structurally related but have different substituents and properties.

Uniqueness

The uniqueness of 1-(2-METHOXYBENZOYL)-4-[7-(2-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE lies in its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound for research and development.

Properties

Molecular Formula

C31H29N5O2

Molecular Weight

503.6 g/mol

IUPAC Name

(2-methoxyphenyl)-[4-[7-(2-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl]methanone

InChI

InChI=1S/C31H29N5O2/c1-22-10-6-8-14-26(22)36-20-25(23-11-4-3-5-12-23)28-29(32-21-33-30(28)36)34-16-18-35(19-17-34)31(37)24-13-7-9-15-27(24)38-2/h3-15,20-21H,16-19H2,1-2H3

InChI Key

BQBRNBKHHYNEIH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C=C(C3=C2N=CN=C3N4CCN(CC4)C(=O)C5=CC=CC=C5OC)C6=CC=CC=C6

Origin of Product

United States

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